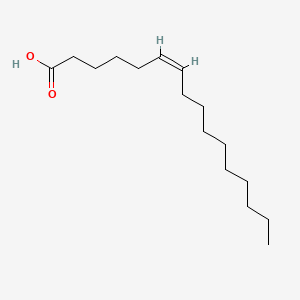

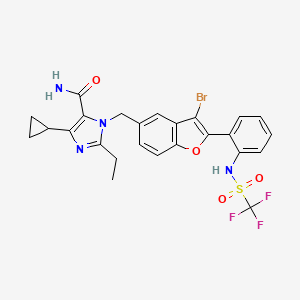

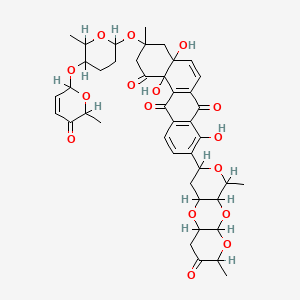

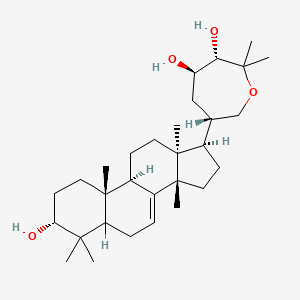

![molecular formula C22H20ClN3O4S B1681515 3-chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide CAS No. 146032-79-3](/img/structure/B1681515.png)

3-chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide

概述

准备方法

合成路线和反应条件

SC-51322的合成涉及多个步骤,从二苯并[b,f][1,4]恶氮杂卓核心结构的形成开始。关键步骤包括:

恶氮杂卓环的形成: 通常通过涉及适当前体的环化反应实现。

氯基的引入: 氯化使用亚硫酰氯或五氯化磷等试剂进行。

羧基的连接: 该步骤涉及羧化反应。

酰肼部分的形成: 这是通过羧酸衍生物与肼或其衍生物的反应实现的。

呋喃甲基硫基的连接: 这涉及使用适当的硫醇试剂进行的取代反应

工业生产方法

SC-51322的工业生产遵循类似的合成路线,但经过优化,适合大规模生产。 这包括使用高产率的反应、高效的纯化方法和严格的质量控制措施,以确保最终产品的纯度和一致性 .

化学反应分析

反应类型

SC-51322会经历各种化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化,形成相应的亚砜或砜。

还原: 还原反应可以将恶氮杂卓环转化为更饱和的衍生物。

常见试剂和条件

氧化: 常见的氧化剂包括过氧化氢和间氯过氧苯甲酸。

还原: 使用氢化锂铝或硼氢化钠等还原剂。

主要产物

科学研究应用

SC-51322在科学研究中具有广泛的应用:

化学: 用作研究前列腺素E2受体EP1信号通路的一种工具化合物。

生物学: 研究其在调节炎症反应和疼痛感知中的作用。

医学: 探索其在疼痛管理和炎症性疾病中的潜在治疗应用。

工业: 用于开发新型止痛药和抗炎药 .

作用机制

SC-51322通过选择性拮抗前列腺素E2受体EP1发挥其作用。该受体参与介导疼痛和炎症反应。 通过阻断该受体,SC-51322抑制前列腺素E2激活的信号通路,从而减少疼痛感知和炎症 .

相似化合物的比较

类似化合物

SC-51089: 另一种EP1受体拮抗剂,但会释放肼,肼是一种已知的致癌物质。

SC-514: 一种具有类似EP1拮抗特性的相关化合物。

SB225002: 一种针对不同受体的选择性拮抗剂,但在类似的研究背景下使用 .

独特性

SC-51322 的独特之处在于它对 EP1 受体的选择性高,并且具有强大的止痛作用,不会释放肼,使其成为与 SC-51089 相比更安全的替代品 .

属性

IUPAC Name |

3-chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN3O4S/c23-16-7-8-20-18(12-16)26(13-15-4-1-2-6-19(15)30-20)22(28)25-24-21(27)9-11-31-14-17-5-3-10-29-17/h1-8,10,12H,9,11,13-14H2,(H,24,27)(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQBVTZDISUKDSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2OC3=C(N1C(=O)NNC(=O)CCSCC4=CC=CO4)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10433022 | |

| Record name | 3-Chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146032-79-3 | |

| Record name | 3-Chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10433022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Chloro-dibenz[b,f][1,4]oxazepine-10(11H)-carboxylic acid 2-[3-[(2-furanylmethyl)thio]-1-oxopropyl]hydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of SC-51322 and how does it interact with this target?

A1: SC-51322 is a selective antagonist of the Prostaglandin E2 receptor subtype 1 (EP1). [, , , , ] It binds to the EP1 receptor and blocks the binding of its natural ligand, Prostaglandin E2 (PGE2), thereby inhibiting the downstream signaling pathways activated by PGE2.

Q2: What are the downstream effects of SC-51322 binding to the EP1 receptor?

A2: By blocking EP1 receptor activation, SC-51322 inhibits various cellular processes, including:

- Reduced Intracellular Calcium Release: SC-51322 prevents PGE2-induced calcium release from ryanodine/caffeine-sensitive intracellular stores. []

- Inhibition of Cell Proliferation and DNA Synthesis: It suppresses PGE2-induced DNA synthesis and proliferation in various cell types, including hepatocytes [, ] and cholangiocarcinoma cells. []

- Modulation of Gene Expression: SC-51322 can influence the expression of genes involved in inflammation, cell cycle progression, and matrix remodeling. For instance, it downregulates the expression of matrix metalloproteinase 2 (MMP2) in cholangiocarcinoma cells [] and α-skeletal actin in cardiomyocytes. []

- Attenuation of Nerve Sensitization: In animal models of pain, SC-51322 reduces PGE2-mediated sensitization of nociceptors to mechanical and thermal stimuli. [, , ]

- Modulation of Neurotransmission: It inhibits the facilitation of nitric oxide release from cerebral perivascular parasympathetic nitrergic nerve terminals. []

Q3: How does SC-51322 affect cell cycle progression?

A3: SC-51322 inhibits the proliferation of various cell types, including prostate cancer cells [] and endplate chondrocytes. [] In prostate cancer cells, it arrests the cell cycle at the G2/M phase by downregulating key proteins involved in kinetochore/centromere assembly. [] In C2C12 myoblasts, it inhibits cell cycle progression without affecting cell cycle withdrawal before differentiation. []

Q4: What is the role of SC-51322 in modulating inflammation and pain?

A4: SC-51322 has demonstrated anti-inflammatory and analgesic effects in various animal models:

- Inflammatory Pain: It attenuates hyperalgesia induced by inflammatory mediators like Bv8. []

- Neuropathic Pain: It reverses tactile allodynia and reduces the exaggerated A- and C-fiber-mediated reflex responses in a rat model of spinal nerve ligation. [, ]

- Ocular Inflammation: It contributes to the superior anti-inflammatory activity of the multi-target prostanoid receptor antagonist AGN 211377 in models of ocular inflammation. []

Q5: What is the molecular formula and weight of SC-51322?

A5: The molecular formula of SC-51322 is C22H21ClN4O4S, and its molecular weight is 472.95 g/mol. [, ]

Q6: What is known about the absorption, distribution, metabolism, and excretion (ADME) of SC-51322?

A6: While specific details on the ADME of SC-51322 are limited in the provided research, one study highlights its ocular biodisposition. In rabbits, SC-51322 exhibited limited penetration into the aqueous humor and ciliary body/iris, indicating potential challenges in achieving sufficient bioavailability in these ocular tissues. []

Q7: What is the evidence for the in vitro and in vivo efficacy of SC-51322?

A7: Numerous studies demonstrate the efficacy of SC-51322 in various in vitro and in vivo models:

- In vitro:

- Cell Culture: It inhibits cell proliferation, DNA synthesis, and modulates gene expression in various cell lines, including C2C12 myoblasts [], hepatocytes [, ], cholangiocarcinoma cells [], and prostate cancer cells. []

- Tissue Preparations: It inhibits PGE2-induced contractions in guinea pig trachea. []

- In vivo:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

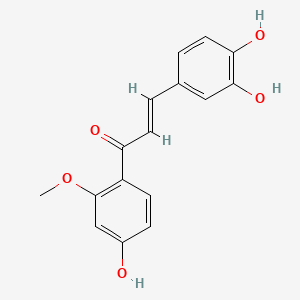

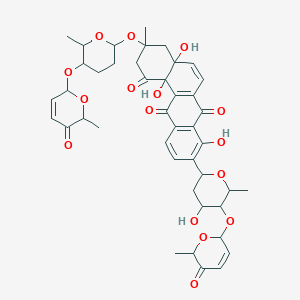

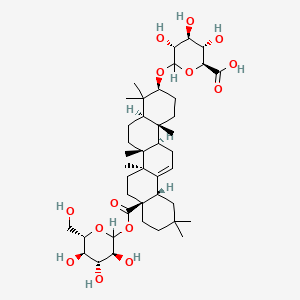

![2-butan-2-yl-4-[4-[4-[4-[[2-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one](/img/structure/B1681438.png)